molecular formula C13H18F2N2O3 B2483295 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile CAS No. 1825676-80-9

4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile

Cat. No.: B2483295
CAS No.: 1825676-80-9
M. Wt: 288.295
InChI Key: ZWGSSRRDMGBAQT-UHFFFAOYSA-N
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Description

It is a morpholine derivative that has been synthesized and studied for its mechanism of action and physiological effects. This compound is of interest due to its potential therapeutic applications, particularly in the field of neurology.

Preparation Methods

The synthesis of 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile involves several steps:

    Formation of Acid Chloride: 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.

    Formation of Morpholine Amide: The acid chloride is then reacted with morpholine to form the morpholine amide.

    Formation of the Desired Compound: Finally, the morpholine amide is reacted with potassium cyanide to form this compound.

Chemical Reactions Analysis

4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where reagents such as sodium hydroxide or potassium cyanide are used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Neurology: It has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders.

    Analgesic and Anti-inflammatory: The compound has shown potential as an analgesic and anti-inflammatory agent, possibly through its effects on the opioid system.

    GABA-A Receptor Modulation: It is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.

Mechanism of Action

The mechanism of action of 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile is not fully understood. it is believed to act as a modulator of the GABA-A receptor, which plays a crucial role in the regulation of neurotransmitter activity in the brain. This modulation can lead to increased GABAergic neurotransmission, resulting in sedative and anxiolytic effects. Additionally, the compound may have effects on other neurotransmitter systems, such as the opioid system, contributing to its analgesic and anti-inflammatory properties.

Comparison with Similar Compounds

4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile can be compared with other similar compounds:

    Morpholine Derivatives: Other morpholine derivatives may have similar structures but differ in their specific functional groups, leading to variations in their biological activities and applications.

    GABA-A Receptor Modulators: Compounds that modulate the GABA-A receptor, such as benzodiazepines, may have similar sedative and anxiolytic effects but differ in their chemical structures and specific mechanisms of action.

    Opioid System Modulators: Compounds that affect the opioid system, such as morphine, may have similar analgesic effects but differ in their receptor targets and pathways involved.

Properties

IUPAC Name

4-[2,2-difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O3/c14-13(15,12(19)4-2-1-3-5-12)11(18)17-6-7-20-9-10(17)8-16/h10,19H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGSSRRDMGBAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(C(=O)N2CCOCC2C#N)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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